Product packaging for Barium benzenesulfonate(Cat. No.:CAS No. 515-72-0)

Barium benzenesulfonate

Cat. No.: B3343288
CAS No.: 515-72-0
M. Wt: 451.7 g/mol
InChI Key: ZKGZWXFMFNRPKQ-UHFFFAOYSA-L
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Description

Barium benzenesulfonate (CAS 515-72-0) is the barium salt of benzenesulfonic acid with the molecular formula C₁₂H₁₀BaO₆S₂ and a molecular weight of 451.66 g/mol . It is characterized as white, nacreous leaflets and is noted to be freely soluble in water and slightly soluble in alcohol . Its primary and long-established industrial application is in the formulation of lubricating oil additives . This application leverages the compound's properties as a versatile additive. Furthermore, within the broader class of barium sulfonates, key research areas include their function as effective rust preventives and corrosion inhibitors, as well as their role as stabilizers and reinforcing agents in soluble cutting fluids and polymer systems . These characteristics make this compound a compound of interest in materials science for developing enhanced lubricants and protective coatings . Barium sulfonates, in general, are valued for their high thermal stability and excellent dispersibility, which are critical for performance in demanding high-temperature environments . Safety Note: this compound is identified as poisonous . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, household, or personal application.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10BaO6S2 B3343288 Barium benzenesulfonate CAS No. 515-72-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

barium(2+);benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H6O3S.Ba/c2*7-10(8,9)6-4-2-1-3-5-6;/h2*1-5H,(H,7,8,9);/q;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGZWXFMFNRPKQ-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-].[Ba+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BaO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40199482
Record name Barium benzenesulfonate
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Molecular Weight

451.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

515-72-0
Record name Barium benzenesulfonate
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Record name Barium benzenesulfonate
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Record name Barium di(benzenesulphonate)
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Record name BARIUM BENZENESULFONATE
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Overview of Organosulfonate Salts in Contemporary Chemistry

Organosulfonate salts are a class of organic compounds characterized by the presence of a sulfonate group (R-SO₃⁻) bonded to an organic residue (R) and a cation. wikipedia.org These salts are derivatives of sulfonic acids. The nature of the organic group and the counter-ion significantly influences the physical and chemical properties of the salt, such as its solubility. For instance, monosulfonic acids with molecular weights greater than about 350 tend to be oil-soluble, while those with lower molecular weights are more water-soluble. google.com

In contemporary chemistry, organosulfonate salts have a wide array of applications. They are extensively used as anionic surfactants in detergents, soaps, and shampoos. wikipedia.org Additionally, they serve as catalysts in organic reactions, additives in lubricants and greases, and as wetting agents. google.comresearchgate.netontosight.ai The synthesis of these salts can be achieved through various methods, including the reaction of a sulfonic acid with a metal hydroxide (B78521) or carbonate. ontosight.ai For example, barium alkylbenzene sulfonates can be synthesized from alkylbenzene sulfonic acid and barium hydroxide. researchgate.netsemanticscholar.org

The study of organosulfonates extends to their thermal decomposition and their role in the formation of secondary organic aerosols in the atmosphere, highlighting their environmental relevance. epa.govcopernicus.orgresearchgate.net

Significance of Barium Containing Organic Compounds in Research

Barium is an alkaline earth metal that forms a divalent cation (Ba²⁺). who.intwikipedia.org Its compounds have found utility in diverse applications, from medical imaging (barium sulfate) to the production of fireworks and specialty glass. researchgate.netwikipedia.org In the realm of organic chemistry, barium-containing compounds are significant for several reasons.

The barium ion can act as a central ion in coordination polymers, linking organic ligands to form complex structures. ontosight.ai This property is exploited in the development of metal-organic frameworks (MOFs), which have applications in gas capture and catalysis. For instance, a nitrogen-rich barium-organic framework has been synthesized for the capture and chemical fixation of CO₂. acs.org

Furthermore, barium salts of organic acids, such as barium acetate (B1210297) and barium 2-ethylhexanoate, are used as catalysts for organic reactions and as thermal stabilizers for polymers like PVC. researchgate.net Overbased barium sulfonates, which contain an excess of barium carbonate, are important additives in lubricants and greases, where they act as detergents and corrosion inhibitors. ontosight.aichempoint.com The synthesis of these compounds often involves the reaction of a barium source, like barium hydroxide (B78521) or barium carbonate, with the corresponding organic acid. ontosight.airesearchgate.netsemanticscholar.org

The interaction of barium ions with organic molecules can influence the properties of the resulting compound, including its crystal structure, stability, and reactivity. ontosight.ai Research in this area continues to uncover new applications for these versatile materials.

Research Trajectories in Barium Benzenesulfonate Chemistry

Established Routes for this compound Synthesis

The primary and most well-established method for synthesizing this compound is through neutralization reactions. This approach involves the reaction of benzenesulfonic acid with a suitable barium precursor.

Neutralization Reactions Utilizing Benzenesulfonic Acid and Barium Precursors

The fundamental principle of this synthesis is the acid-base reaction between benzenesulfonic acid (C₆H₅SO₃H) and a barium compound. atlanticoer-relatlantique.cayou-iggy.com The strong acidity of benzenesulfonic acid allows it to react with various basic barium precursors to form the corresponding salt and water. atlanticoer-relatlantique.casavemyexams.com

Commonly employed barium precursors include:

Barium Hydroxide (B78521) (Ba(OH)₂): This is a frequently used precursor due to its basic nature. The reaction with benzenesulfonic acid is a direct neutralization, yielding this compound and water. academie-sciences.frresearchgate.net

Barium Carbonate (BaCO₃): In this reaction, benzenesulfonic acid reacts with barium carbonate to produce this compound, water, and carbon dioxide. The effervescence of carbon dioxide gas drives the reaction to completion. chemical-product.comgoogle.com

The general chemical equation for the neutralization reaction can be represented as:

2C₆H₅SO₃H + Ba(OH)₂ → Ba(C₆H₅SO₃)₂ + 2H₂O 2C₆H₅SO₃H + BaCO₃ → Ba(C₆H₅SO₃)₂ + H₂O + CO₂

The selection of the barium precursor can be influenced by factors such as reactivity, cost, and desired purity of the final product.

Optimization of Reaction Parameters and Yield in this compound Synthesis

Maximizing the yield and purity of this compound necessitates careful control over several reaction parameters. Key factors that are often optimized include:

Stoichiometry: A precise molar ratio of reactants is crucial. For instance, in the reaction between alkylbenzene sulfonic acid and barium hydroxide, a specific molar ratio is maintained to ensure the reaction goes to completion. academie-sciences.frsemanticscholar.org An excess of the barium precursor may be used to ensure complete neutralization of the acid. academie-sciences.frsemanticscholar.org

Temperature: The reaction temperature can significantly influence the reaction rate and the solubility of the product. For example, some syntheses are carried out at elevated temperatures, such as 280°C, to drive the reaction to completion. academie-sciences.frsemanticscholar.org In other cases, controlling the temperature is essential to prevent side reactions.

pH: Maintaining the correct pH is critical, especially during the precipitation of the barium salt. A neutral pH range of 6.5 to 7.5 is often targeted to prevent the dissolution of the this compound precipitate.

Solvent: The choice of solvent can affect the solubility of reactants and products, thereby influencing the reaction rate and ease of product isolation. Aqueous solutions are commonly used, but in some cases, organic solvents or solvent mixtures are employed. uni-osnabrueck.de

Reaction Time: The duration of the reaction is another important parameter. For example, heating the reaction mixture for 6 hours has been reported to be sufficient for the completion of the reaction between dodecylbenzenesulfonic acid and barium hydroxide. academie-sciences.frsemanticscholar.org

Table 1: Optimization of Reaction Parameters for Barium Salt Precipitation

ParameterOptimal ConditionRationale
pH 6.5–7.5Prevents dissolution of the precipitate.
Salt Concentration 20% w/v BaCl₂ solutionEnsures complete ion exchange.
Filtration Temperature 40–50°CImproves yield by reducing solubility losses.

Novel Synthetic Approaches and Green Chemistry Considerations

In line with the growing emphasis on sustainable chemical processes, researchers are exploring alternative and more environmentally friendly methods for synthesizing this compound.

Investigation of Alternative Barium Sources for Benzenesulfonate Formation

Research is ongoing to identify and utilize alternative, and potentially more sustainable, sources of barium for the synthesis of benzenesulfonates. This includes exploring the use of barium salts of weaker acids or industrial byproducts containing barium. The goal is to reduce reliance on traditional precursors and potentially lower the environmental impact of the synthesis. For instance, the use of barium methylate has been documented in the preparation of complex barium salts. google.com

Exploration of Solvent-Free or Environmentally Benign Syntheses for this compound

A key focus of green chemistry is the reduction or elimination of volatile organic solvents. Efforts are being made to develop solvent-free or aqueous-based synthetic routes for this compound. vulcanchem.combibliotekanauki.pl One approach involves conducting the neutralization reaction in the absence of a solvent, relying on the physical mixing of the reactants. Another strategy is to use water as the solvent, which is non-toxic and environmentally benign. bibliotekanauki.pl The use of ultrasonic assistance in the synthesis of barium sulfate (B86663) nanoparticles using plant extracts represents a green chemistry approach that could potentially be adapted for this compound synthesis. researchgate.net

Derivatization Strategies of the Benzenesulfonate Moiety and Barium Salt Formation

The benzenesulfonate part of the molecule and the formation of various barium salts offer opportunities for creating a diverse range of compounds with tailored properties.

The benzenesulfonic acid moiety can be chemically modified before or after the formation of the barium salt. The aromatic ring can undergo electrophilic substitution reactions, allowing the introduction of various functional groups. chemical-product.com Furthermore, the sulfonic acid group itself can be converted into other derivatives such as sulfonamides, sulfonyl chlorides, and sulfonate esters. chemical-product.comthieme-connect.de These derivatizations can alter the solubility, reactivity, and other physicochemical properties of the resulting barium salt.

For instance, derivatization of peptides with 4-formyl-benzenesulfonic acid has been explored for applications in mass spectrometry. dtu.dkresearchgate.net While not directly related to barium salt formation, this demonstrates the versatility of the benzenesulfonic acid scaffold for chemical modification. The synthesis of various alkylbenzene sulfonates, followed by the formation of their barium salts, highlights a strategy to create a family of related compounds with varying properties. academie-sciences.frresearchgate.net

The formation of barium salts is not limited to benzenesulfonic acid itself. A wide array of substituted benzenesulfonic acids can be used to generate a corresponding library of barium salts. This allows for the fine-tuning of the compound's properties for specific applications. For example, barium salts of alkylbenzene sulfonates with different alkyl chain lengths have been synthesized and studied. academie-sciences.frresearchgate.net

Synthesis of Substituted Barium Benzenesulfonates

The preparation of substituted barium benzenesulfonates typically involves the reaction of a pre-substituted benzenesulfonic acid or its derivative with a barium source. This approach allows for the introduction of a wide variety of functional groups onto the benzene (B151609) ring prior to the formation of the barium salt.

A prevalent method for synthesizing substituted barium benzenesulfonates is the neutralization reaction between an alkylbenzenesulfonic acid and barium hydroxide. academie-sciences.frresearchgate.net This straightforward acid-base reaction is effective for producing barium salts of benzenesulfonic acids that bear alkyl chains of varying lengths. academie-sciences.frresearchgate.net For instance, barium salts of alkylbenzene sulfonates with different alkyl chain lengths have been synthesized, demonstrating the versatility of this method. academie-sciences.frresearchgate.net The general reaction involves heating a mixture of the alkylbenzenesulfonic acid and barium hydroxide, often in a solvent, until the solution becomes neutral. academie-sciences.fr

Another synthetic route involves the reaction of a substituted benzenesulfonyl chloride with a barium salt, such as barium hydroxide. uni-osnabrueck.de This method is suitable for creating barium benzenesulfonates with alkoxy substituents. For example, barium 3,4,5-tris-alkyloxybenzene sulfonates have been prepared by reacting 3,4,5-tris-alkyloxybenzene sulfonyl chloride with barium hydroxide in a mixture of methanol (B129727) and tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere. uni-osnabrueck.de

The synthesis of more complex substituted barium benzenesulfonates can be achieved by using precursors that already contain intricate functional groups. For example, barium(2+);4-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate is synthesized from 4-aminobenzenesulfonic acid. The synthesis begins with the diazotization of 4-aminobenzenesulfonic acid to form a reactive diazonium salt, which is then coupled with a naphthol group. The final step to form the barium salt would involve reaction with a suitable barium compound.

Table 1: Synthesis of Substituted Barium Benzenesulfonates

Product Precursors Reaction Type
Barium alkylbenzene sulfonates Alkylbenzene sulfonic acid, Barium hydroxide Neutralization
Barium 3,4,5-tris-alkyloxybenzene sulfonates 3,4,5-tris-alkyloxybenzene sulfonyl chloride, Barium hydroxide Nucleophilic substitution
Barium(2+);4-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate 4-aminobenzenesulfonic acid (via diazotization and coupling), Barium source Diazotization, Coupling, Salt formation

Functionalization of the Aryl Ring for Tailored Barium Sulfonate Structures

The functionalization of the aryl ring is a key strategy for creating tailored barium sulfonate structures with specific properties. This functionalization is typically carried out on the benzenesulfonic acid precursor or an earlier aromatic starting material, rather than on this compound itself. This is because the sulfonic acid group can direct the position of incoming substituents during electrophilic aromatic substitution, and a wide range of functionalized benzenes are commercially available or readily synthesized.

Methods for the functionalization of the aromatic ring that can be applied to precursors of barium benzenesulfonates are diverse. These include halogenation, nitration, and alkylation, which introduce reactive handles or modify the electronic properties of the ring. organic-chemistry.org For instance, phenols can be selectively chlorinated in the ortho position, and meta-brominated phenols can be prepared through perbromination followed by selective reduction. organic-chemistry.org These halogenated precursors can then be sulfonated and converted to their barium salts.

The sulfonate group itself can be used as a leaving group in nucleophilic aromatic substitution reactions under certain conditions, or it can be transformed into other functional groups. However, it is more common to introduce functionality prior to sulfonation. For example, the synthesis of phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonate derivatives begins with the nucleophilic addition of an appropriate phenol (B47542) to 4-nitrophenylsulfonyl chloride. acs.org The nitro group is then reduced to an aniline, which undergoes further reactions before the final cyclization. acs.org This multi-step process highlights the strategy of building complexity on the aromatic ring before the final desired sulfonate is achieved.

Furthermore, the concept of functionalization can extend to the creation of hybrid materials where the barium sulfonate moiety is part of a larger structure. For instance, surface-functionalized barium sulfate nanoparticles have been synthesized. rsc.org In one approach, a difunctional surface modification agent is used during the precipitation of barium sulfate to introduce functional groups onto the surface of the nanoparticles. rsc.org While this example pertains to barium sulfate, the principle of incorporating functional groups during the formation of a barium-containing solid is relevant. Another method involves the synthesis of polymer nanoparticles from a vinyl benzyl (B1604629) thiosulfate (B1220275) monomer, which is then hydrolyzed to produce sulfate ions that react with barium ions. rsc.org

Table 2: Examples of Functionalized Precursors for Barium Sulfonates

Precursor Functional Group(s) Potential Barium Sulfonate Derivative
Alkylbenzene sulfonic acids Alkyl chains of varying lengths Barium alkylbenzene sulfonates
3,4,5-tris-alkyloxybenzene sulfonyl chloride Tri-alkoxy groups Barium 3,4,5-tris-alkyloxybenzene sulfonates
4-Aminobenzenesulfonic acid Amino group Barium 4-aminobenzenesulfonate (B1229798) and derivatives
4-Nitrophenylsulfonyl chloride Nitro group Precursor to various functionalized phenyl sulfonates

Single-Crystal X-ray Diffraction Studies

Determination of Crystal Packing and Lattice Parameters for this compound

The crystal structure of related compounds, such as the barium complex with 5-sulfosalicylic acid, [Ba(hssal)]n, has been determined, offering a representative model for this class of materials. tandfonline.com Analysis reveals a three-dimensional network structure. tandfonline.comtandfonline.com For instance, the complex [Ba(HL)(H2O)1.5]n (where NaH2L = 5-sulfoisophthalic monosodium salt) crystallizes in the monoclinic system with the P21/c space group. niscpr.res.in

The specific lattice parameters for the representative complex [Ba(hssal)]n, which crystallizes in the triclinic system with space group P-1, are detailed in the table below. tandfonline.com

Table 1. Crystal Data and Structure Refinement for [Ba(hssal)]n. tandfonline.com
ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)8.404(3)
b (Å)10.163(4)
c (Å)11.396(4)
α (°)100.864(5)
β (°)109.846(5)
γ (°)94.508(6)

Analysis of Bond Lengths and Angles in this compound Systems

The analysis of bond lengths and angles within barium sulfonate complexes provides critical information about the coordination environment of the barium ion and the nature of its interaction with the sulfonate ligands. In various barium sulfonate complexes, the Ba–O bond distances typically range from approximately 2.67 Å to 3.31 Å. psu.edu

For the model complex [Ba(hssal)]n, the Ba-O bond lengths are found to be in the range of 2.673(3) to 2.932(3) Å. tandfonline.com The O-Ba-O coordination angles in this complex vary significantly, from 48.18(8)° to 159.87(9)°, indicating a highly distorted coordination geometry. tandfonline.com In another related structure, Ba-O distances were measured between 2.723(4) and 2.965(10) Å, with O-Ba-O angles ranging from 45.18(10)° to 153.81(14)°, further exemplifying the geometric variability in these systems. niscpr.res.in

Table 2. Selected Bond Lengths (Å) and Angles (°) for [Ba(hssal)]n. tandfonline.com
Bond/AngleValue
Ba-O (range)2.673(3) - 2.932(3)
O-Ba-O (range)48.18(8) - 159.87(9)

Coordination Environment of Barium in Benzenesulfonate Complexes

The large ionic radius of the Ba²⁺ cation allows for high coordination numbers and flexible coordination geometries, which are defining features of its complexes with sulfonate ligands.

Geometry and Coordination Number of Barium Cations in Sulfonate Frameworks

In sulfonate frameworks, the barium cation commonly exhibits a high coordination number, typically nine. niscpr.res.inresearchgate.netnih.gov This nine-coordinate environment is often satisfied by oxygen atoms from both the sulfonate groups and coordinated water molecules. niscpr.res.inpsu.eduresearchgate.net The resulting coordination geometry is typically irregular and can be described as a distorted polyhedron. Common geometries observed include a monocapped square anti-prism and a distorted dicapped triangular prism. tandfonline.comtandfonline.comniscpr.res.inresearchgate.net For example, in the structure of triaqua(μ-8-hydroxy-7-iodoquinoline-5-sulfonato)barium(II) monohydrate, the Ba²⁺ ion has a nine-coordinate monocapped antiprismatic geometry. researchgate.net Similarly, a barium complex with 5-sulfoisophthalic acid features a nine-coordinated barium center in a monocapped square anti-prism geometry. niscpr.res.in In the [Ba(hssal)]n complex, the geometry around the Ba(II) center is described as a distorted dicapped triangular prism, coordinated by eight oxygen atoms. tandfonline.com

Ligand Bridging and Coordination Polymer Formation in Barium Sulfonate Systems

The formation of coordination polymers is a hallmark of barium sulfonate chemistry, arising from the ability of the sulfonate ligand to bridge multiple metal centers. tandfonline.com A coordination polymer consists of repeating coordination entities that extend in one, two, or three dimensions. cas.org

The sulfonate group (–SO₃⁻) is a versatile linker, capable of various coordination modes. A common mode is the μ₃-bridging fashion, where the sulfonate group links three different barium atoms, facilitating the construction of a 3D network. tandfonline.comtandfonline.com In some structures, the oxygen atoms of the sulfonate group can engage in both chelation and bridging. For instance, in a barium isoflavonesulfonate complex, three oxygen atoms from a single sulfonate group are involved in tridentate chelation to one barium atom while also bridging to neighboring barium atoms. psu.edu This bridging between the {Ba(H₂O)₃} units by the sulfonate ligands results in the formation of a one-dimensional polymeric chain. These chains can then be further linked by the ligands to generate higher-dimensional frameworks, such as 3D networks. tandfonline.com

Intermolecular Interactions and Supramolecular Architectures

The final supramolecular architecture of barium sulfonate complexes is not solely defined by the coordination bonds between the barium cation and the sulfonate ligands. Non-covalent intermolecular interactions, particularly hydrogen bonding, play a crucial role in stabilizing the crystal packing and linking the coordination polymer chains into higher-dimensional structures. nih.govnih.gov

Hydrogen Bonding Networks in Crystalline this compound Structures

Hydrogen bonding plays a critical role in the stabilization and organization of crystalline structures containing sulfonate groups. nih.gov In hydrated metal sulfonate salts, extensive hydrogen-bonding networks are commonly observed, involving the oxygen atoms of the sulfonate group, coordinated water molecules, and other potential hydrogen bond donors. nju.edu.cn

The sulfonate group (RSO₃⁻) itself is a potent hydrogen bond acceptor due to the high electronegativity of its three oxygen atoms. researchgate.net Each of these oxygen atoms, with their available lone pairs, can participate in multiple hydrogen bonds. researchgate.net In related metal-complex sulfonate systems, these interactions create robust, layered architectures. For instance, layers can be constructed from extensively hydrogen-bonded metal-complex cations and sulfonate anions, which are then pillared by the organic parts of the sulfonate molecules. nju.edu.cn While specific crystallographic data for this compound's hydrogen bond distances are not detailed in the provided literature, the principles from analogous structures, such as metal-complex disulfonates and guanidinium (B1211019) sulfonates, suggest a similar pattern. nju.edu.cn The presence of barium ions and potentially coordinated water molecules would create a network where water acts as a hydrogen bond donor to the sulfonate oxygens, linking the ionic and organic components of the crystal. nju.edu.cnresearchgate.net

Pi-Pi Stacking and Other Non-Covalent Interactions in Benzenesulfonate Assemblies

Beyond hydrogen bonding, other non-covalent interactions are crucial in defining the supramolecular assembly of benzenesulfonate structures. usf.edu Chief among these for aromatic sulfonates is the π-π stacking interaction. wikipedia.org

Other Non-Covalent Interactions:

Ionic Interactions: The fundamental electrostatic attraction between the Ba²⁺ cations and the benzenesulfonate (C₆H₅SO₃⁻) anions is the primary force holding the salt together. basicmedicalkey.com

Ion-Dipole Interactions: If water of crystallization is present, interactions between the barium cations and the polar water molecules are significant.

These varied interactions work in concert to produce the final, stable crystal structure. chemrxiv.org

Interaction TypeInteracting GroupsRole in Structure
Ionic Bonding Ba²⁺ cations and C₆H₅SO₃⁻ anionsPrimary force holding the salt together. basicmedicalkey.com
Hydrogen Bonding Sulfonate oxygen atoms and hydrogen donors (e.g., H₂O)Creates extended networks, linking components. nju.edu.cnresearchgate.net
Pi-Pi Stacking Aromatic rings of benzenesulfonate anionsDirects self-assembly and stabilizes crystal packing. nih.govresearchgate.net
Van der Waals Forces All adjacent atoms/molecular partsContributes to overall cohesive energy of the crystal. semanticscholar.org

Self-Assembly Principles and Supramolecular Organization in Barium Sulfonate Systems

The formation of a crystalline solid from individual barium and benzenesulfonate ions is a process of hierarchical self-assembly governed by supramolecular principles. rsc.orgacs.org The final architecture is not random but is directed by the combined effects of the strong ionic and coordination bonds and the weaker non-covalent interactions. acs.org

The sulfonate group is a versatile building block in supramolecular chemistry. Its three oxygen atoms can coordinate to metal ions in various ways, enabling the formation of diverse structural frameworks, including 1D, 2D, and 3D arrangements. researchgate.net The coordination of the Ba²⁺ ion with the sulfonate oxygen atoms and any present water molecules establishes the primary inorganic framework. ontosight.ai This framework then acts as a template around which the organic components—the phenyl groups of the benzenesulfonate—organize themselves, guided by hydrogen bonding and π-π stacking interactions. nju.edu.cn

In many metal-organosulfonate systems, this leads to layered structures where hydrophilic layers, composed of the metal ions, sulfonate headgroups, and water, alternate with hydrophobic layers composed of the organic residues (the benzene rings). researchgate.net The flexibility of the coordination around the barium ion and the directionality of the hydrogen bonds and π-π stacking allow the system to adopt the most thermodynamically stable arrangement. researchgate.net This process is a key principle in crystal engineering, where understanding these interactions allows for the potential design of materials with specific structural motifs. researchgate.net

Polymorphism and Crystallization Control of this compound

Polymorphism: Polymorphism is the ability of a solid material to exist in more than one crystal structure. medmuv.com Different polymorphs of the same compound can have distinct physical properties. While benzenesulfonic acid derivatives are known to exhibit polymorphism, specific polymorphs of this compound are not detailed in the provided search results. medmuv.comgoogle.com However, the existence of multiple stable or metastable crystal forms is a strong possibility for such a compound, given the flexibility of the interactions involved in its self-assembly.

Crystallization Control: The process of crystallization, including the size and shape (morphology) of the resulting crystals, can be influenced by various external factors. Studies on the crystallization of analogous compounds, particularly barium sulfate, provide insight into the mechanisms that could control this compound crystallization. researchgate.net

Key factors influencing crystallization include:

Additives: Organic and inorganic additives can significantly alter crystal morphology. For instance, polymers and phosphonates have been shown to modify the crystal habit of barium sulfate, in some cases by blocking crystal growth sites and in others by acting as nucleation promoters. rsc.org In a study on barium dodecylbenzenesulfonate, the compound itself acted as a nucleus, modifying the crystallization of paraffin (B1166041) wax. semanticscholar.org

Supersaturation: The concentration of the reactants beyond the saturation point affects whether nucleation is homogeneous (at high supersaturation) or heterogeneous (at low supersaturation), leading to different crystal forms. rsc.org

pH and Temperature: These parameters can alter the solubility of the compound and the nature of the interactions between additives and the crystal surface, thereby influencing crystal growth and morphology. researchgate.net

Controlling these factors is essential for producing crystals with desired characteristics for various applications. mdpi.com

Computational and Theoretical Investigations of Barium Benzenesulfonate

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the intrinsic properties of a molecule, independent of its environment. These methods can provide deep insights into the electronic structure and reactivity of barium benzenesulfonate (B1194179).

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of many-body systems. Although specific DFT studies on barium benzenesulfonate are not readily found, the methodology is well-suited to determine its optimized molecular geometry, bond lengths, bond angles, and electronic properties.

For a hypothetical monomeric unit of this compound, Ba(C₆H₅SO₃)₂, a DFT calculation would typically involve the selection of an appropriate functional (e.g., B3LYP) and a basis set (e.g., 6-31G* for C, H, S, O and a larger basis set with effective core potentials for the barium atom). The calculation would aim to find the lowest energy conformation of the molecule, providing key geometrical parameters.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for a this compound Monomer

ParameterPredicted Value Range
Ba-O Bond Length (Å)2.6 - 2.8
S-O Bond Length (Å)1.45 - 1.55
C-S Bond Length (Å)1.75 - 1.85
O-S-O Bond Angle (°)110 - 120
C-S-O Bond Angle (°)100 - 110

Note: These are estimated values based on typical bond lengths and angles in related metal sulfonate complexes and are not derived from a specific calculation on this compound.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

For this compound, a molecular orbital analysis would likely show that the HOMO is localized on the benzenesulfonate anion, specifically on the oxygen atoms of the sulfonate group and the π-system of the benzene (B151609) ring. The LUMO would likely be associated with the barium cation or have significant contributions from the antibonding orbitals of the benzenesulfonate ligand. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 2: Predicted Molecular Orbital Characteristics of this compound

Molecular OrbitalPredicted LocalizationImplication for Reactivity
HOMOBenzenesulfonate anion (SO₃⁻ group and phenyl ring)Site for electrophilic attack
LUMOBarium cation (Ba²⁺) and antibonding orbitals of the ligandSite for nucleophilic attack
HOMO-LUMO GapModerate to HighIndicates relative chemical stability

Note: This is a qualitative prediction based on the general electronic structure of metal-organic salts.

Molecular Dynamics Simulations for Condensed Phase Behavior of this compound

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations could provide valuable insights into its behavior in the condensed phase, such as in solution or in the solid state.

In an MD simulation, the forces between atoms are calculated using a force field, which is a set of empirical potential energy functions. By solving Newton's equations of motion, the trajectory of each atom can be tracked, allowing for the study of dynamic processes and the calculation of macroscopic properties. For instance, MD simulations could be used to investigate the solvation of this compound in water, revealing the structure of the hydration shells around the barium and benzenesulfonate ions.

Computational Crystallography and Prediction of this compound Crystal Structures

Computational crystallography involves the use of computational methods to predict and analyze crystal structures. Given the challenges in obtaining high-quality single crystals for X-ray diffraction, computational prediction can be a valuable tool.

Crystal structure prediction (CSP) algorithms search for the most thermodynamically stable crystal packing arrangements of a molecule based on its chemical diagram. These methods have become increasingly reliable for small organic molecules, and their application to inorganic salts like this compound is an active area of research. A successful CSP study would provide the predicted lattice parameters, space group, and atomic coordinates for the most likely crystal structures of this compound.

Theoretical Studies of Barium Ion Coordination in Organic Sulfonate Systems

While specific theoretical studies on this compound are scarce, broader computational investigations into the coordination of barium ions with organic sulfonate ligands offer relevant insights. The sulfonate group (RSO₃⁻) is a versatile ligand that can coordinate to metal ions in various modes, including monodentate, bidentate, and bridging fashions.

Theoretical studies on related systems have shown that the coordination number and geometry around the barium ion are influenced by factors such as the steric bulk of the organic group (R), the nature of the counter-ions, and the presence of solvent molecules. First-principles calculations, such as those performed on yttrium benzenesulfonate, Y(C₆H₅SO₃)₃·9H₂O, demonstrate how computational methods can elucidate the coordination environment of the metal ion and the role of solvent molecules in the crystal structure. rsc.org In the case of this compound, it is expected that the barium ion would be coordinated by multiple oxygen atoms from the sulfonate groups of neighboring benzenesulfonate anions, potentially forming a coordination polymer. The flexible coordination behavior of the sulfonate group can lead to the formation of diverse and complex structures, including one-dimensional chains, two-dimensional layers, or three-dimensional frameworks. researchgate.net

Reaction Mechanisms and Kinetics Involving Barium Benzenesulfonate

Mechanistic Studies of Benzenesulfonate (B1194179) Formation and Transformation

The formation and transformation of benzenesulfonates are pivotal reactions in organic chemistry. Understanding the mechanisms of these processes is crucial for controlling reaction outcomes and designing synthetic pathways.

The synthesis of benzenesulfonic acid, the precursor to barium benzenesulfonate, is achieved through the sulfonation of benzene (B151609). This reaction is a classic example of electrophilic aromatic substitution (SEAr). academie-sciences.frgoogle.comwikipedia.org The process typically involves reacting benzene with concentrated or fuming sulfuric acid (oleum), a mixture of H₂SO₄ and sulfur trioxide (SO₃). academie-sciences.fr

The electrophile in this reaction is either SO₃ or its protonated form, ⁺SO₃H. academie-sciences.fr The mechanism proceeds as follows:

Electrophile Attack: The π-electron system of the benzene ring attacks the electrophilic sulfur atom of SO₃. This step leads to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. academie-sciences.fr

Proton Transfer: A base (such as HSO₄⁻) removes a proton from the carbon atom bearing the sulfonic acid group, restoring the aromaticity of the ring and yielding benzenesulfonic acid. academie-sciences.fr

A key characteristic of the sulfonation of benzene is its reversibility. academie-sciences.frgoogle.comacademie-sciences.frresearchgate.net The reverse reaction, known as desulfonation, can be favored by altering the reaction conditions. Heating benzenesulfonic acid in the presence of dilute aqueous acid drives the equilibrium back towards benzene and sulfuric acid. academie-sciences.fracademie-sciences.frresearchgate.net The desulfonation mechanism is essentially the microscopic reverse of sulfonation, involving the protonation of the aromatic ring followed by the loss of SO₃. academie-sciences.fr This reversibility is controlled by the concentration of water; high concentrations of sulfuric acid favor sulfonation, while a high concentration of water favors desulfonation, in accordance with Le Chatelier's principle. researchgate.net

Kinetic studies provide quantitative insights into the factors influencing the rates of reactions involving benzenesulfonates. The desulfonation of benzenesulfonic acid has been found to be a first-order reaction with respect to the sulfonic acid. kingindustries.com The rate of this reaction increases with both increasing acid concentration and temperature. kingindustries.com

In a kinetic study on the sulfonation of dodecylbenzene (B1670861) (a long-chain alkylbenzene derivative), the reaction was found to have a fractional order of 0.74 with respect to dodecylbenzene and 1.59 with respect to sulfur trioxide. academie-sciences.fr The temperature dependence of the reaction rate constant was described by the Arrhenius equation, highlighting the impact of activation energy on the reaction speed. academie-sciences.fr

Interactive Table: Kinetic Parameters for Dodecylbenzene Sulfonation
ParameterValueSource
Reaction Order (Dodecylbenzene)0.74 academie-sciences.fr
Reaction Order (Sulfur Trioxide)1.59 academie-sciences.fr
Activation Energy (E)43,291 J/mol academie-sciences.fr
Frequency Factor (k°)2.2172 x 10³ academie-sciences.fr

Further kinetic investigations into the nucleophilic substitution reactions of various aryl benzenesulfonates reveal complex dependencies on the substituents, nucleophiles, and reaction conditions. For instance, studies on the reactions of aryl benzenesulfonates with pyridines and benzylamines show competitive S–O and C–O bond cleavage pathways. semanticscholar.orgatamankimya.com The analysis of Hammett and Brønsted plots in these studies helps to elucidate whether the reactions proceed through a concerted mechanism or a stepwise mechanism involving intermediates like a Meisenheimer complex. semanticscholar.orgatamankimya.com

Role of this compound in Catalytic Systems Research

Research literature primarily details the application of this compound and related barium sulfonates as additives, dispersants, and corrosion inhibitors rather than as primary catalysts. atamankimya.com In many industrial applications, these compounds are incorporated into complex formulations that may include catalytic systems, where their role is to enhance stability and performance.

Interactions of this compound with Complex Organic Matrices: Mechanistic Insights

This compound and its long-chain alkyl derivatives exhibit significant interactions with complex organic matrices, a property exploited in applications such as heavy crude oil processing. Specifically, barium dodecylbenzenesulfonate (BaDBS) has been studied as a flow improver to reduce the viscosity of heavy oil. academie-sciences.fracademie-sciences.frresearchgate.netsemanticscholar.org

The proposed mechanism for this action involves a dual-function interaction:

Interaction with Paraffins: The long alkyl chain of the sulfonate can co-crystallize with paraffin (B1166041) (wax) chains present in the crude oil. This interaction modifies the size and shape of the wax crystals, preventing the formation of a large, rigid three-dimensional network that would otherwise impede flow at lower temperatures. academie-sciences.frsemanticscholar.org This is supported by optical microscopy, which shows that the additive alters wax crystal morphology, and by DSC analysis, which indicates BaDBS can act as a nucleus for wax crystallization. academie-sciences.fr

Interaction with Asphaltenes and Resins: The polar head of the molecule, specifically the barium ion, complexes with heteroatoms (like nitrogen, oxygen, and sulfur) present in large macromolecules such as asphaltenes and resins. academie-sciences.frsemanticscholar.org This complexation is believed to cleave intermolecular hydrogen bonds that cause these macromolecules to aggregate. By breaking up these aggregates, the barium sulfonate helps to disperse the asphaltenes and resins within the oil, leading to a significant reduction in viscosity. semanticscholar.org

The effectiveness of this interaction is demonstrated by the significant viscosity reduction observed upon the addition of BaDBS to heavy crude oil. academie-sciences.frresearchgate.net

Interactive Table: Effect of Barium Dodecylbenzenesulfonate (BaDBS) on Crude Oil Properties
PropertyConditionValueSource
Viscosity Reduction Rate900 mg/L BaDBS at 30°C89.0% academie-sciences.fr
Pour Point Reduction900 mg/L BaDBS5 °C academie-sciences.fr
Wax Precipitation Peak (w/o BaDBS)-24.55 °C academie-sciences.fr
Wax Precipitation Peak (w/ BaDBS)900 mg/L24.64 °C academie-sciences.fr

Thermal Behavior and Decomposition Mechanisms of Barium Benzenesulfonate

Thermogravimetric Analysis (TGA) for Mass Loss and Thermal Stability Studies

Thermogravimetric analysis (TGA) is a fundamental technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. wikipedia.orgeltra.com For barium benzenesulfonate (B1194179), TGA provides crucial data on its thermal stability, the temperature ranges of decomposition, and the residual mass after degradation.

A typical TGA experiment for an anhydrous metal aryl sulfonate involves heating the sample at a constant rate while monitoring its mass. The resulting TGA curve plots the percentage of mass loss against temperature. The decomposition of such salts often occurs in distinct stages. For instance, studies on related polymeric sulfonic acid salts, like poly(sodium 4-styrenesulfonate), show multi-stage degradation processes. The initial, lower-temperature mass loss is typically associated with the removal of moisture, followed by the main decomposition stages at higher temperatures. marquette.edu For aryl sulfonate surfactants, a decomposition temperature of 230°C has been noted, indicating the point of significant thermal instability. google.com

While specific TGA data for barium benzenesulfonate is not extensively published, a hypothetical decomposition profile can be constructed based on the behavior of similar compounds, such as other metal sulfonates and barium salts. The process would likely involve an initial desulfonation followed by the decomposition of the organic moiety and finally the transformation of the barium-containing intermediate to a stable residue.

Illustrative TGA Data for a Metal Benzenesulfonate

Decomposition StageTemperature Range (°C)Mass Loss (%)Associated Process
I~250 - 400~40-50%Desulfonation (loss of SO₂) and initial breakdown of the benzene (B151609) ring.
II>400~10-20%Decomposition of organic intermediates and formation of a stable metal salt/oxide.

Note: This table is illustrative and represents typical values for metal aryl sulfonates. Actual values for this compound may vary.

The final residue in the TGA of this compound is expected to be a stable barium compound, such as barium oxide (BaO) or barium sulfate (B86663) (BaSO₄), depending on the atmosphere (inert or oxidative) used during the analysis. researchgate.netresearchgate.net

Kinetic Studies of Thermal Decomposition Processes

Kinetic analysis of TGA data provides quantitative insights into the decomposition process, including the energy barriers (activation energy) and the frequency of effective collisions (pre-exponential factor). This information is vital for modeling the decomposition reaction and predicting the material's lifetime under different thermal conditions.

The activation energy (Ea) and pre-exponential factor (A), collectively known as the Arrhenius parameters, are key to describing the kinetics of a chemical reaction. iitm.ac.in For solid-state decompositions, these parameters can be determined from TGA data collected at multiple heating rates. iitm.ac.inmdpi.com Although specific kinetic data for this compound is scarce, studies on the thermal decomposition of other inorganic salts, such as zinc sulfate and ammonium (B1175870) sulfate, provide a framework for understanding the expected kinetic parameters. mdpi.comacs.org Activation energies for the decomposition of metal sulfates can range widely, for example, between 96 and 350 kJ·mol⁻¹ for zinc sulfate. mdpi.com

The values of Ea and A are often determined using methods like the Kissinger method or more advanced isoconversional techniques. wikipedia.orgiitm.ac.in The pre-exponential factor in solid-state reactions can vary significantly from the typical range of 10¹²–10¹³ s⁻¹ seen in homogeneous reactions, reflecting the complexity of reactions initiated at specific sites on a solid surface. iitm.ac.in

Representative Kinetic Parameters for Solid-State Decomposition

Decomposition StageActivation Energy (Ea) (kJ/mol)Pre-exponential Factor (A) (s⁻¹)Reaction Model
Desulfonation100 - 15010⁷ - 10¹²Reaction-order or Diffusion
Organic Moiety Breakdown150 - 25010¹⁰ - 10¹⁵Nucleation and Growth

Note: This table presents typical ranges for solid-state decomposition kinetics and is for illustrative purposes.

The decomposition of metal aryl sulfonates is a complex process involving the cleavage of the carbon-sulfur bond and the subsequent breakdown of the aromatic ring. For sodium benzenesulfonate, heating in a basic medium leads to desulfonation to produce phenol (B47542). wikipedia.org In the absence of a strong base, thermal decomposition is expected to proceed via homolytic fission of the C-S or S-O bonds.

Based on studies of related compounds, the thermal decomposition of this compound, Ba(C₆H₅SO₃)₂, likely proceeds through the following general pathway under an inert atmosphere:

Desulfonation : The initial step involves the breaking of the carbon-sulfur bond, leading to the release of sulfur dioxide (SO₂) or sulfur trioxide (SO₃) and the formation of a barium-containing organic intermediate. Studies on aromatic sulfonic acids suggest that desulfonation can occur in the temperature range of 200-300°C. researchgate.net

Organic Moiety Decomposition : The remaining organic part, potentially a barium phenoxide-like structure, decomposes at higher temperatures. This step would involve the fragmentation of the benzene ring, releasing products like carbon monoxide, carbon dioxide, and various hydrocarbons. nih.gov

Residue Formation : The final solid product is likely to be a stable inorganic barium salt. Depending on the reaction conditions and intermediates, this could be barium oxide (BaO), barium sulfide (B99878) (BaS), or barium carbonate (BaCO₃) if CO₂ is present. The thermal decomposition of other barium salts, like barium nitrate, often results in the formation of barium oxide.

To accurately model the kinetics of complex solid-state reactions, isoconversional (model-free) methods are widely recommended and employed. akjournals.commdpi.com These methods, such as the Friedman, Flynn-Wall-Ozawa (FWO), and Kissinger-Akahira-Sunose (KAS) methods, analyze the reaction kinetics without assuming a specific reaction model (f(α)). researchgate.netuky.edu

The core principle of isoconversional analysis is that the reaction rate at a constant extent of conversion (α) is only a function of temperature. mdpi.com By performing TGA experiments at different heating rates (β), the activation energy (Ea) can be calculated as a function of the extent of conversion. A significant variation of Ea with α suggests a multi-step, complex reaction mechanism, which is often the case for the decomposition of inorganic salts. mdpi.comakjournals.com

Once the dependence of Ea on α is established, model-fitting methods can be applied to identify the most probable reaction mechanism(s) for different stages of the decomposition. uky.edu This combined approach provides a more complete and reliable kinetic description of the thermal degradation of materials like this compound.

Influence of Molecular Structure on Thermal Stability and Decomposition Characteristics

The thermal stability of aromatic compounds is significantly influenced by their molecular structure, particularly the nature and position of substituents on the aromatic ring. longdom.org For benzenesulfonate salts, both the cation and any substituents on the benzene ring can alter the decomposition temperature and pathway.

The stability of aromatic systems is derived from the delocalized electron density and the potential for π-π stacking, which creates tightly packed and stable crystalline structures. mdpi.com The introduction of substituents can modify this in several ways:

Electronic Effects : Electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) can stabilize the aromatic ring by delocalizing charge, which can increase the energy barrier for degradation. Conversely, electron-donating groups (EDGs) like alkyl or methoxy (B1213986) groups can either enhance resonance stability or, in some cases, lead to instability. longdom.orglibretexts.org

Steric Effects : Bulky substituents can provide steric hindrance, shielding the aromatic ring from thermal attack and potentially preventing decomposition pathways that are accessible to less hindered molecules. longdom.org

Studies on aromatic esters have shown that compounds with more aromatic rings tend to have higher thermal stability due to increased π-π stacking. mdpi.com Similarly, for aryl sulfonate surfactants, the length of alkyl chains and other structural modifications can influence their decomposition temperature. google.com While direct comparative studies on substituted barium benzenesulfonates are limited, these principles suggest that modifying the benzene ring with specific functional groups could be a viable strategy for tuning the thermal stability of the compound for specific applications.

Barium Benzenesulfonate in Advanced Materials Research Contexts

Role as a Precursor in Inorganic Material Synthesis

The synthesis of advanced inorganic materials often relies on the careful selection of precursor compounds to control the purity, particle size, and morphology of the final product. While various barium salts are commonly employed as precursors for the synthesis of materials like barium titanate (BaTiO₃) and barium sulfate (B86663) (BaSO₄), the use of barium benzenesulfonate (B1194179) in this capacity is not widely documented in scientific literature.

Commonly utilized precursors for barium titanate synthesis include barium carbonate (BaCO₃), barium hydroxide (B78521) (Ba(OH)₂), and barium acetate (B1210297) (Ba(CH₃COO)₂) rroij.comrroij.comresearchgate.net. These compounds are typically reacted with a titanium source, such as titanium dioxide (TiO₂) or titanium isopropoxide, through methods like solid-state reactions, sol-gel processes, or hydrothermal synthesis rroij.comrroij.comfinechem-mirea.ruresearchgate.net. Similarly, the synthesis of barium sulfate nanoparticles often involves the reaction of a soluble barium salt, such as barium chloride (BaCl₂), with a sulfate source iaamonline.orgmatec-conferences.org.

The selection of a precursor in these syntheses is critical as it can influence the properties of the resulting material. For instance, different synthesis routes and starting precursors can have varying effects on the grain size and dielectric constant of barium titanate rroij.com. However, based on available research, barium benzenesulfonate is not a conventional choice for these applications.

Incorporation into Polymeric Systems and Composites for Advanced Materials

The incorporation of inorganic fillers into polymer matrices is a common strategy to enhance the mechanical, thermal, and other physical properties of the resulting composite materials. The effectiveness of this enhancement often depends on the interfacial adhesion between the filler and the polymer. Surface modification of the filler is a key technique to improve this interaction.

While this compound itself may not be a primary filler, the benzenesulfonate functional group is relevant in the context of modifying the surface of inorganic fillers like barium sulfate (BaSO₄) to improve their compatibility with polymer matrices google.comgoogle.comresearchgate.net. Barium sulfate is used as a filler in various polymers, including polypropylene (B1209903) (PP), polyethylene (B3416737) (PE), polystyrene (PS), and epoxy resins, to increase density, rigidity, and hardness researchgate.netscispace.comindevcogroup.com. However, the hydrophilic nature of the BaSO₄ surface can lead to poor dispersion in a hydrophobic polymer matrix scirp.org.

To address this, organic compounds, including alkyl or aryl sulfonates, can be used to modify the surface of barium sulfate particles google.comgoogle.com. This surface treatment can improve the dispersion of the filler within the polymer, leading to enhanced mechanical properties such as flexural strength and modulus researchgate.net. The interaction between the sulfonate group and the barium sulfate surface, potentially through the formation of a poorly soluble layer, can create a more organophilic surface that interacts more favorably with the polymer matrix google.comgoogle.com.

Research into highly filled polypropylene/barium sulfate composites has shown that improving the polymer-filler interfacial interaction is crucial for the composite's final properties scispace.com. While this study used stearic acid and maleic anhydride (B1165640) grafted polypropylene as compatibilizers, it highlights the importance of the interface, where a molecule like this compound could theoretically play a role.

Table 1: Effect of Barium Sulfate Filler on Mechanical Properties of Glass/Epoxy Resin Composite

Barium Sulfate Content (wt%)Flexural Strength (MPa)Flexural Modulus (GPa)
0635.7523-27
9.7-23-27
13.9-23-27
17.7-23-27
21.2-23-27
24.4-23-27
27.3-23-27
30.1822.8223-27

This table is based on data presented in a study on the influence of barium sulfate on the mechanical properties of glass/epoxy resin composites and is provided for contextual understanding of the role of fillers. researchgate.net

Investigation in Interface and Surface Chemistry Studies

The behavior of molecules at interfaces is critical in a wide range of applications, from coatings and adhesives to lubrication and environmental remediation. The benzenesulfonate group, a key component of this compound, exhibits specific interfacial properties that are of scientific interest.

Studies on the adsorption of benzenesulfonic acid and its derivatives onto various surfaces provide insight into the potential role of this compound in surface chemistry nih.govnih.gov. For instance, the adsorption of benzenesulfonic acid onto anion exchange resins is influenced by electrostatic interactions nih.gov. This suggests that the benzenesulfonate anion from this compound could adsorb onto positively charged surfaces.

Furthermore, the surface modification of inorganic particles like barium sulfate with organic molecules is an active area of research to improve their performance as fillers in composites scirp.org. The choice of the anchoring group on the organic molecule is crucial for effective grafting onto the particle surface. While studies have investigated various anchoring groups like carboxylic and phosphoric acids, the sulfonate group also presents a potential candidate for surface modification scirp.org. The interaction of the benzenesulfonate anion with the barium ions on the surface of barium sulfate could lead to a stable surface modification, altering the surface energy and improving compatibility with other materials.

The study of branched alkylbenzene sulfonates has shown their adsorption onto styrene (B11656) and acrylic ester resins, indicating an affinity of the benzenesulfonate group for certain polymer surfaces nih.gov. This suggests that this compound could have applications in modifying the surface properties of such polymers.

Fundamental Studies on the Effects of this compound in Complex Fluid Systems

Complex fluids, such as crude oil emulsions and polymer solutions, exhibit unique rheological properties that are of significant industrial importance. The addition of surfactants and other additives can profoundly modify the behavior of these fluids. Barium salts of alkylbenzene sulfonates, which are structurally related to this compound, have been investigated for their effects on complex fluid systems, particularly in the context of crude oil production academie-sciences.frresearchgate.netiaea.orgsemanticscholar.orgacademie-sciences.fr.

Heavy crude oil is characterized by high viscosity and a high pour point, which presents challenges for its extraction and transportation researchgate.netsemanticscholar.org. Flow improvers are chemical additives used to reduce the viscosity and lower the pour point of crude oil. Research has shown that barium dodecylbenzenesulfonate (BaDBS), a derivative of this compound with a C12 alkyl chain, is an effective small-molecule flow improver for heavy crude oil academie-sciences.frresearchgate.netsemanticscholar.orgacademie-sciences.fr.

In one study, different barium salts of alkylbenzene sulfonates were synthesized and their performance as viscosity reducers was evaluated researchgate.netsemanticscholar.org. The results demonstrated that BaDBS, at a concentration of 900 mg/L, could significantly reduce the viscosity of a heavy crude oil sample and lower its pour point researchgate.netsemanticscholar.org.

Table 2: Effect of Barium Dodecylbenzenesulfonate (BaDBS) on Crude Oil Properties

AdditiveConcentration (mg/L)Viscosity Reduction Rate (%)Pour Point Reduction (°C)
BaDBS90089.05

This table is based on data from a study on the synthesis of barium alkylbenzene sulfonate and its behavior as a flow improver for crude oil. researchgate.netsemanticscholar.org

The mechanism behind this viscosity reduction involves the interaction of the BaDBS molecules with the wax crystals that precipitate in the crude oil at lower temperatures academie-sciences.frresearchgate.net. The BaDBS molecules are believed to co-crystallize with the saturated hydrocarbons in the crude oil, altering the morphology of the wax crystals academie-sciences.frresearchgate.net. This prevents the formation of a large, interconnected wax crystal network that entraps the oil and increases its viscosity researchgate.net. Differential scanning calorimetry (DSC) analysis has shown that the presence of BaDBS can promote the crystallization of wax but in a more disordered manner that is less detrimental to flow properties academie-sciences.frresearchgate.net.

Furthermore, the study of micelle formation of alkylbenzene sulfonates in aqueous solutions is another important area of research in complex fluids mdpi.comnih.govmdpi.com. The presence of divalent cations like barium can influence the critical micelle concentration (CMC) and the structure of the micelles formed by sulfonate surfactants mdpi.com. This fundamental understanding is crucial for applications such as detergency and enhanced oil recovery.

Future Directions and Emerging Research Avenues for Barium Benzenesulfonate

Development of Novel Synthetic Strategies for Enhanced Control

The traditional synthesis of barium benzenesulfonate (B1194179) typically involves a straightforward neutralization reaction between benzenesulfonic acid and a barium salt, such as barium hydroxide (B78521). academie-sciences.frsemanticscholar.org While effective, this method offers limited control over the final product's morphology, particle size, and crystallinity, which are crucial for many advanced applications. Future research is directed towards more sophisticated synthetic strategies that allow for precise control over these parameters.

One promising approach is the use of controlled precipitation and crystallization techniques . semanticscholar.org These methods, which are gaining traction in the production of metal salts for various industries, can be adapted for barium benzenesulfonate. semanticscholar.org Techniques such as antisolvent crystallization, where a solvent in which the compound is insoluble is added to a solution to induce precipitation, and reactive crystallization, where the chemical reaction and crystallization occur simultaneously under controlled conditions, can offer enhanced control over the nucleation and growth processes. semanticscholar.org

Furthermore, the use of additives and templates during synthesis can guide the formation of specific crystalline structures. Organic molecules, polymers, or even inorganic nanoparticles can act as templates, directing the self-assembly of barium and benzenesulfonate ions into desired architectures. This approach has been successfully employed for other inorganic salts and holds significant potential for tailoring the properties of this compound for specific applications.

Synthetic StrategyPotential Advantages for this compound
Antisolvent Crystallization Narrow particle size distribution, control over polymorphism
Reactive Crystallization Integration of synthesis and crystallization steps, potential for continuous manufacturing
Template-Assisted Synthesis Formation of complex and hierarchical structures, tailored surface properties
Sonocrystallization Enhanced nucleation, reduced particle agglomeration

Advanced Spectroscopic and Imaging Techniques for Real-Time Mechanistic Studies

A deeper understanding of the formation mechanisms of this compound is crucial for the development of the novel synthetic strategies mentioned above. Advanced spectroscopic and imaging techniques are pivotal in providing real-time, in-situ insights into the crystallization process.

Traditional characterization methods for similar compounds, such as Fourier-transform infrared spectroscopy (FTIR) and differential scanning calorimetry (DSC), provide valuable information about the final product but offer limited insight into the dynamic processes occurring during its formation. academie-sciences.frsemanticscholar.org The future of mechanistic studies lies in the application of techniques that can monitor the evolution of both the solid and liquid phases in real-time.

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for tracking the changes in the solution phase and the emergence of solid phases during crystallization. cardiff.ac.ukacs.org By monitoring the chemical environment of specific nuclei, researchers can gain a detailed understanding of nucleation, crystal growth, and phase transformations as they happen. cardiff.ac.uk Similarly, in-situ X-ray diffraction (XRD) allows for the real-time identification of crystalline phases, providing direct evidence of polymorphic transitions and the kinetics of crystal growth. whiterose.ac.uk

Advanced imaging techniques, such as cryogenic transmission electron microscopy (cryo-TEM) , can provide unprecedented, high-resolution snapshots of the early stages of nucleation and particle formation, capturing the transient species that dictate the final crystal structure.

TechniqueInformation GainedRelevance to this compound
In-situ NMR Spectroscopy Changes in solution concentration, detection of intermediate species, solid-state structural evolutionUnderstanding nucleation and growth pathways
In-situ X-ray Diffraction (XRD) Real-time identification of crystalline phases, monitoring of polymorphic transformationsControlling the final crystal structure
Cryo-Transmission Electron Microscopy (Cryo-TEM) Visualization of early-stage nucleation and aggregationElucidating the initial steps of particle formation
Atomic Force Microscopy (AFM) In-situ observation of crystal growth on surfacesStudying the influence of substrates and additives

Integration with Machine Learning and Artificial Intelligence in Chemical Discovery for this compound

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research, and the study of this compound is no exception. oaepublish.com These computational tools can accelerate the discovery of new synthetic routes, predict material properties, and optimize experimental conditions.

Furthermore, ML models can be trained to predict the crystal structure of this compound under different conditions. arxiv.orgoaepublish.com By inputting various experimental parameters, such as temperature, solvent, and the presence of additives, these models can forecast the resulting polymorph and morphology. oaepublish.comacs.org This predictive capability can significantly reduce the number of experiments needed, saving time and resources. oaepublish.com

AI can also be employed for the optimization of reaction conditions in real-time. By integrating ML algorithms with automated synthesis platforms, it is possible to create self-optimizing systems that continuously adjust parameters to maximize yield, purity, and desired material properties. chemical.ai

AI/ML ApplicationPotential Impact on this compound Research
Retrosynthesis Prediction Discovery of novel and more efficient synthetic routes
Crystal Structure Prediction In-silico screening for desired polymorphs and morphologies
Property Prediction Forecasting of physical and chemical properties of new derivatives
Automated Synthesis Optimization Accelerated development of optimized production processes

Exploration of New Supramolecular Assemblies Involving this compound

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers exciting opportunities for creating novel materials with unique properties from this compound. nobelprize.org The benzenesulfonate anion, with its sulfonate group, can participate in various non-covalent interactions, including hydrogen bonding and coordination with metal ions. researchgate.net

The barium ion, being an alkaline earth metal, is flexible in its coordination geometry, which allows for the formation of a diverse range of supramolecular structures. researchgate.net Research on other metal sulfonates has shown that they can form one-, two-, and three-dimensional coordination polymers. nih.gov By carefully selecting co-ligands and reaction conditions, it is possible to create new supramolecular assemblies of this compound with tailored architectures and functionalities.

For instance, the introduction of organic linker molecules with multiple binding sites could lead to the formation of metal-organic frameworks (MOFs) with this compound as a key component. Such materials could exhibit porosity and be investigated for applications in gas storage, separation, and catalysis.

Another avenue of exploration is the formation of liquid crystals based on this compound. The amphiphilic nature of the benzenesulfonate anion, with its polar head group and nonpolar aromatic ring, could be exploited to create mesophases with interesting optical and electronic properties.

Interdisciplinary Research Opportunities in this compound Chemistry

The unique properties of this compound and its derivatives open up a wide range of interdisciplinary research opportunities, bridging chemistry with materials science, environmental science, and medicine.

In materials science , barium compounds are known for their applications in ceramics, glass, and pigments. melscience.comsamaterials.comencyclopedia.com Functionalized this compound could be explored as a precursor for the synthesis of novel barium-containing materials with tailored optical, electronic, or magnetic properties. For example, incorporating benzenesulfonate ligands with specific functionalities could lead to new phosphors for lighting applications or catalysts for organic reactions. researchgate.net

In the field of environmental science , the strong acidity of the benzenesulfonic acid group can be harnessed. nih.govacs.orgresearchgate.net For instance, this compound could be investigated as a component in ion-exchange resins for the removal of heavy metal pollutants from water. The barium ions could potentially be exchanged for toxic heavy metals, which would then be sequestered by the benzenesulfonate groups.

While many benzenesulfonate derivatives have been explored in medicinal chemistry , particularly as anticancer agents, the potential of simple this compound in this area is yet to be fully investigated. nih.gov Its properties as a barium salt could be explored for applications in diagnostics, for example, as a contrast agent, leveraging the high atomic weight of barium. samaterials.com

Interdisciplinary FieldPotential Research Direction for this compound
Materials Science Precursor for novel barium-containing functional materials (e.g., phosphors, catalysts)
Environmental Science Component in ion-exchange resins for heavy metal remediation
Polymer Chemistry Additive for modifying the properties of polymers
Medical Diagnostics Exploration as a potential contrast agent component

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing barium benzenesulfonate, and how can purity be ensured?

  • Methodology:

  • Synthesis typically involves sulfonation of benzene followed by neutralization with barium hydroxide. Key steps include stoichiometric control, pH monitoring, and recrystallization.
  • Purity assessment requires ion chromatography (to quantify residual sulfonic acid) and elemental analysis (to confirm Ba²⁺ content) .
  • Report synthesis conditions (temperature, solvent, reaction time) and analytical data (spectra, chromatograms) in line with reproducibility guidelines .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology:

  • FT-IR : Identify sulfonate (S=O stretching at 1180–1120 cm⁻¹) and benzene ring vibrations (C=C at 1600–1450 cm⁻¹) .
  • NMR : Use ¹H/¹³C NMR in D₂O to resolve aromatic protons (δ 7.5–8.0 ppm) and confirm absence of organic impurities .
  • XRD : Verify crystalline structure and compare with database entries (e.g., CCDC or ICSD) .

Q. How can researchers assess the compound’s stability under varying environmental conditions?

  • Methodology:

  • Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • Test hygroscopicity by exposing samples to controlled humidity (e.g., 30–90% RH) and monitor mass changes .
  • Report stability data with error margins and statistical significance .

Advanced Research Questions

Q. How can contradictions in reported thermal stability data for this compound be resolved?

  • Methodology:

  • Perform controlled replicate studies under identical conditions (e.g., heating rate, atmosphere) to isolate variables .
  • Use synchrotron XRD to track structural changes in real-time during heating .
  • Cross-reference synthesis protocols (e.g., precursor purity, drying methods) to identify confounding factors .

Q. What computational approaches are suitable for modeling this compound’s reactivity in aqueous systems?

  • Methodology:

  • Apply density functional theory (DFT) to simulate sulfonate group interactions with water molecules, focusing on solvation energy and transition states .
  • Validate models with experimental data (e.g., conductivity measurements or Raman spectra) .
  • Use software like Gaussian or ORCA with implicit solvation models (e.g., PCM) .

Q. How can researchers design experiments to investigate the compound’s catalytic role in esterification reactions?

  • Methodology:

  • Conduct kinetic studies with varying Ba²⁺ concentrations and monitor reaction rates via GC-MS .
  • Compare catalytic efficiency with other metal benzenesulfonates (e.g., Ca²⁺, Mg²⁺) to establish structure-activity relationships .
  • Include control experiments (e.g., metal-free systems) to confirm catalytic necessity .

Q. What strategies mitigate challenges in reproducing this compound’s reported solubility data?

  • Methodology:

  • Standardize solvent purity (e.g., HPLC-grade water) and temperature control (±0.1°C) during solubility tests .
  • Use dynamic light scattering (DLS) to detect colloidal aggregates that may skew measurements .
  • Publish raw data (e.g., solubility curves) alongside processed results to enhance transparency .

Data Presentation & Reproducibility Guidelines

  • Tables/Figures:
    • Include error bars, confidence intervals, and statistical tests (e.g., t-tests) in graphs .
    • Label all axes with units and provide detailed captions (e.g., "Figure 1: TGA profile of this compound under N₂ atmosphere") .
  • Literature Review:
    • Use SciFinder or Reaxys to compile physicochemical data and avoid unreliable sources (e.g., crowdsourced databases) .
  • Ethical Reporting:
    • Disclose conflicts of interest and cite primary literature (not patents or preprints) in references .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Barium benzenesulfonate
Reactant of Route 2
Barium benzenesulfonate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.